molecular formula C6H14ClNO B2489323 2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride CAS No. 2095396-40-8

2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride

Cat. No.: B2489323
CAS No.: 2095396-40-8
M. Wt: 151.63
InChI Key: LPZQZDZHBNGVGX-FYZOBXCZSA-N
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Description

Chemical Structure: 2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride is a chiral amine derivative featuring a tetrahydrofuran (oxolane) ring substituted at the 2-position with an ethylamine moiety.

Properties

IUPAC Name

2-[(2R)-oxolan-2-yl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-4-3-6-2-1-5-8-6;/h6H,1-5,7H2;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZQZDZHBNGVGX-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from (R)-Tetrahydrofurfuryl Alcohol

The chiral pool approach leverages (R)-tetrahydrofurfuryl alcohol as a stereochemical starting material. The alcohol is converted to the target amine via a two-step process:

  • Oxidation to (R)-Tetrahydrofurfuryl Aldehyde :
    Controlled oxidation using pyridinium chlorochromate (PCC) in dichloromethane yields the aldehyde intermediate. Alternative methods employ Swern oxidation or TEMPO-mediated protocols to minimize over-oxidation.

  • Reductive Amination :
    The aldehyde reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) to form the primary amine. Subsequent treatment with hydrochloric acid precipitates the hydrochloride salt.

Reaction Scheme:  
(R)-Tetrahydrofurfuryl alcohol → (R)-Tetrahydrofurfuryl aldehyde → this compound  

Yield Optimization :

  • Solvent selection (e.g., methanol vs. THF) impacts reaction efficiency. Methanol achieves 78–82% yield, while THF improves to 85% due to better aldehyde solubility.
  • Excess ammonium acetate (2.5 eq) suppresses imine byproduct formation.

Asymmetric Hydrogenation of Enamine Precursors

Asymmetric catalysis offers enantioselective synthesis without chiral starting materials. A prochiral enamine substrate, such as 2-(oxolan-2-ylidene)ethan-1-amine, undergoes hydrogenation using a chiral Rhodium-DuPhos catalyst.

Key Conditions:  
- Pressure: 50 psi H₂  
- Temperature: 25°C  
- Solvent: Ethanol/water (9:1)  
- Catalyst Loading: 0.5 mol%  

Performance Metrics :

  • Enantiomeric Excess (ee) : 94–96%
  • Turnover Number (TON) : 1,880
  • Yield : 89% after salt formation

This method avoids stoichiometric chiral auxiliaries but requires high-purity gaseous H₂ and specialized catalysts.

Resolution of Racemic Mixtures

Racemic 2-[(2R/S)-oxolan-2-yl]ethan-1-amine is resolved using L-tartaric acid as a chiral resolving agent. The diastereomeric salts are separated via fractional crystallization, with the (R)-enantiomer preferentially crystallizing from ethanol.

Process Data :

Parameter Value
Solvent Ethanol/water (3:1)
Crystallization Temp 4°C
ee After Resolution 99%
Overall Yield 62%

This method is cost-effective for small-scale production but suffers from moderate yields due to solubility limitations.

Critical Analysis of Methodologies

Cost and Scalability

  • Chiral Pool Synthesis :
    Ideal for industrial-scale production due to low catalyst costs and high yields. However, (R)-tetrahydrofurfuryl alcohol is priced at $320–$450/kg, making feedstock costs significant.

  • Asymmetric Hydrogenation :
    Catalyst recycling remains a challenge, though immobilized Rh-DuPhos systems achieve 5–7 reuse cycles without ee loss.

  • Racemic Resolution :
    Limited to batch processing but advantageous for low-volume, high-purity demands.

Stereochemical Integrity

Post-synthesis analysis via chiral HPLC (Chiralpak IC column, hexane/isopropanol 90:10) confirms configuration retention. All methods maintain >98% (R)-enantiomer purity after optimization.

Industrial-Scale Process Optimization

Continuous Flow Synthesis

Adopting continuous flow reactors for reductive amination reduces reaction time from 12 hours (batch) to 45 minutes. A tubular reactor with immobilized NaBH₃CN achieves 93% yield at 50°C.

Purification Techniques

  • Crystallization :
    Ethanol/ethyl acetate mixtures (1:3) yield needle-shaped crystals with 99.5% purity.
  • Chromatography :
    Silica gel chromatography (ethyl acetate/methanol 95:5) resolves residual aldehyde impurities but is less cost-effective.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 1.65–1.89 (m, 4H, oxolan CH₂), 3.48–3.72 (m, 3H, oxolan CH and CH₂NH₂), 2.91 (t, 2H, CH₂NH₂).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C-N bend), 1080 cm⁻¹ (C-O-C).

Purity Assessment

HPLC (C18 column, 0.1% TFA in water/acetonitrile) shows 99.8% purity with a retention time of 6.7 minutes.

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and other derivatives that are useful in different chemical and pharmaceutical applications .

Scientific Research Applications

2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D, 1b)
  • Molecular Formula: C₁₁H₁₈ClNO₂
  • Key Features : Contains a dimethoxy-substituted phenyl ring instead of the oxolane group.
  • However, the lack of a chiral center reduces stereochemical specificity .
2-(2,5-Dimethoxy-4-propylphenyl)ethan-1-amine Hydrochloride (2C-P, 1c)
  • Molecular Formula: C₁₃H₂₂ClNO₂
  • Key Features : Propyl substituent on the phenyl ring adds steric bulk and lipophilicity.
  • Comparison : The extended alkyl chain may improve membrane permeability but could reduce aqueous solubility relative to the oxolane-containing compound .

Heterocyclic Analogues

2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Hydrochloride
  • Molecular Formula : C₆H₁₁ClN₂O
  • Key Features : Isoxazole ring replaces oxolane, introducing nitrogen and oxygen within the heterocycle.
  • Comparison: The isoxazole’s electron-deficient nature may alter electronic interactions with biological targets.
(1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine Hydrochloride
  • Molecular Formula: C₁₁H₁₈ClNO₂
  • Key Features : Ethoxy and methoxy groups on a chiral benzylic amine.
  • Comparison : The aromatic ethoxyphenyl group and additional methoxy substituent create distinct electronic effects compared to the oxolane system. The stereochemistry at the benzylic position may mimic the (2R)-configuration of the oxolane compound in receptor binding .

Aliphatic and Bulky Substituents

2-(1-Adamantyl)ethan-1-amine Hydrochloride
  • Molecular Formula : C₁₂H₂₂ClN
  • Key Features : Adamantane group provides extreme rigidity and lipophilicity.
  • Comparison : The adamantane moiety significantly increases molecular weight (215.76 g/mol) and hydrophobicity, likely enhancing blood-brain barrier penetration but reducing solubility in polar solvents compared to the oxolane derivative .
2-(4-Phenylcyclohexyl)ethan-1-amine Hydrochloride
  • Molecular Formula : C₁₄H₂₀ClN
  • Key Features : Cyclohexyl-phenyl group introduces conformational flexibility.
  • Comparison : The bulky cyclohexyl group may sterically hinder interactions with flat binding pockets, unlike the compact oxolane ring .

Physicochemical and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Notable Property Reference
2-[(2R)-Oxolan-2-yl]ethan-1-amine HCl C₆H₁₄ClNO 151.64 Chiral oxolane ring High polarity, moderate solubility
2C-D (1b) C₁₁H₁₈ClNO₂ 231.72 Dimethoxy-phenyl Serotonergic receptor affinity
2C-P (1c) C₁₃H₂₂ClNO₂ 259.77 Propyl-substituted phenyl Enhanced lipophilicity
2-(3-Methylisoxazol-5-yl)ethanamine HCl C₆H₁₁ClN₂O 162.62 Isoxazole heterocycle Electron-deficient ring
(1R)-1-(4-Ethoxyphenyl)-2-methoxyethylamine HCl C₁₁H₁₈ClNO₂ 231.72 Ethoxy/methoxy benzylic amine Stereospecific binding
2-(1-Adamantyl)ethanamine HCl C₁₂H₂₂ClN 215.76 Rigid adamantane High BBB penetration

Biological Activity

2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride, also known as 2-(oxolan-2-yl)ethan-1-amine hydrochloride, is a chemical compound characterized by its unique oxolane (tetrahydrofuran) structure. It has a molecular formula of C₆H₁₄ClNO and a molecular weight of approximately 151.63 g/mol. This compound typically appears as a white powder and is soluble in water due to the presence of the amine and hydrochloride functional groups.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound can act as a ligand for specific receptors or enzymes, modulating their activity. For instance, it may interact with amine receptors, influencing neurotransmitter release and signaling pathways, which can have implications for its potential use in drug development and therapeutic applications .

Potential Therapeutic Applications

Research has indicated that this compound may possess several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics .
  • Anticancer Activity : The compound's unique stereochemistry may impart distinct biological properties that could be beneficial in cancer treatment. Its ability to modulate cellular pathways could lead to the development of novel anticancer agents .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific oxolane configuration, which may impart distinct biological properties compared to similar compounds. Below is a comparison table highlighting its characteristics against related compounds:

Compound NameCAS NumberSimilarityUnique Features
(S)-(Tetrahydrofuran-2-yl)methanamine21801-94-51.00Directly related to tetrahydrofuran structure
(S)-(Tetrahydrofuran-2-yl)methanamine hydrochloride7175-80-60.96Hydrochloride form enhances solubility
1-(Tetrahydrofuran-2-yl)ethanamine92071-57-30.86Slightly different chain length affecting properties
2-(Aminomethyl)tetrahydropyran6628-83-70.89Contains a pyran ring instead of oxolane

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of oxolane compounds showed significant antimicrobial effects against various pathogens, suggesting that further exploration of this compound could yield promising results for antibiotic development .
  • Cancer Research : In vitro studies indicated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines, prompting further investigation into the potential anticancer properties of this compound .
  • Neurotransmitter Modulation : Research into the interaction of similar amines with neurotransmitter systems suggests that this compound may influence serotonin or dopamine pathways, which could have implications for treating neurological disorders .

Q & A

Q. Basic Characterization :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with oxolane ring protons resonating at δ 3.5–4.0 ppm and amine protons at δ 1.5–2.5 ppm .
  • HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in H2_2O/MeCN) determines purity (>95%) .

Q. Advanced Techniques :

  • X-ray crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., C7_7H14_{14}ClNO) and detects trace impurities .

How does the stereochemistry of the oxolane ring influence biological activity, and what assays validate receptor interactions?

Basic SAR :
The (2R)-oxolane configuration enhances binding to aminergic receptors (e.g., serotonin 5-HT1A_{1A}) due to spatial compatibility with hydrophobic receptor pockets .

Q. Advanced Assays :

  • Radioligand binding : Competes with 3^3H-8-OH-DPAT for 5-HT1A_{1A} receptors (IC50_{50} < 100 nM) .
  • β-arrestin recruitment : Biased agonism is quantified using luciferase-based assays to differentiate G-protein vs. β-arrestin signaling .

How should researchers resolve discrepancies in reported biological activity data for this compound?

Q. Methodological Approach :

  • Standardize assay conditions : Variations in cell lines (e.g., CHO vs. HEK293) or buffer pH can alter potency. Use validated protocols from peer-reviewed studies .
  • Metabolic stability testing : Hepatic microsome assays identify metabolites that may interfere with activity measurements .
  • Cross-study validation : Compare results with structurally related compounds (e.g., 2C-D derivatives) to identify trends in SAR .

What computational tools predict the pharmacokinetic properties of this compound?

Q. Advanced Modeling :

  • Molecular docking (AutoDock Vina) : Predicts binding modes to target receptors, validated by mutagenesis studies .
  • ADMET prediction (SwissADME) : Estimates logP (1.2), BBB permeability (+), and CYP450 inhibition risks .
  • MD simulations (GROMACS) : Assesses compound stability in lipid bilayers, informing blood-brain barrier penetration strategies .

What strategies mitigate oxidation or degradation during storage and handling?

Q. Basic Stability :

  • Storage : -20°C under argon, with desiccants to prevent HCl salt hydrolysis .
  • Light sensitivity : Amber vials reduce photooxidation of the oxolane ring .

Q. Advanced Analysis :

  • Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
  • Stabilizers : Co-formulation with antioxidants (e.g., BHT) in aqueous buffers extends shelf life .

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